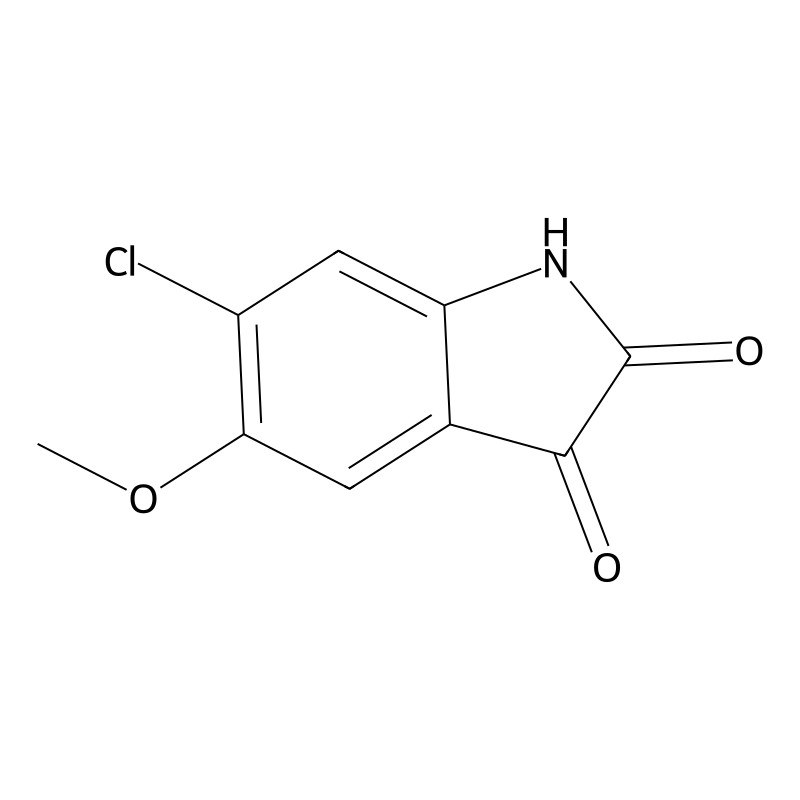

6-Chloro-5-methoxy-1h-indole-2,3-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for the synthesis of bioactive compounds:

This compound has been identified as a potential precursor for the synthesis of various bioactive molecules with diverse therapeutic potential. Studies suggest its use in the synthesis of analogs of bioactive natural products like cortistatin A and cyclodepsipeptides, which exhibit promising antifungal and antitumor activities [].

6-Chloro-5-methoxy-1H-indole-2,3-dione is a derivative of isatin, which is a significant heterocyclic compound characterized by its indole structure. The compound features a chlorine atom at the 6-position and a methoxy group at the 5-position of the indole ring. Its molecular formula is C_9H_7ClN_2O_3, and it possesses notable properties due to the presence of functional groups that can participate in various

6-Chloro-5-methoxy-1H-indole-2,3-dione can undergo several chemical transformations typical of indole derivatives:

- Electrophilic Substitution: The chlorine atom can be replaced by nucleophiles in electrophilic aromatic substitution reactions.

- Nucleophilic Addition: The carbonyl groups can participate in nucleophilic addition reactions, leading to various derivatives.

- Cyclization Reactions: The compound can undergo cyclization to form more complex heterocycles, which can enhance biological activity.

Research indicates that 6-Chloro-5-methoxy-1H-indole-2,3-dione exhibits significant biological activities, including:

- Antimicrobial Properties: Compounds derived from isatin are often evaluated for their antimicrobial effects against various pathogens .

- Anticancer Activity: Some studies suggest that indole derivatives may possess cytotoxic properties against cancer cell lines, making them potential candidates for cancer therapy .

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in disease pathways, although specific targets require further investigation.

The synthesis of 6-Chloro-5-methoxy-1H-indole-2,3-dione can be achieved through various methods:

- Fischer Indolization: This method involves the reaction of phenylhydrazine with an appropriate carbonyl compound under acidic conditions to yield indole derivatives.

- Nitration and Chlorination: Starting from 5-methoxyisatin, nitration followed by chlorination can yield the desired product .

- Condensation Reactions: Condensation of substituted anilines with malonic acid derivatives can also lead to the formation of indole structures .

6-Chloro-5-methoxy-1H-indole-2,3-dione has several potential applications:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting infections or cancer.

- Agricultural Chemicals: Its antimicrobial properties could be harnessed in developing agrochemicals for crop protection.

- Chemical Intermediates: The compound may be used as an intermediate in the synthesis of more complex organic molecules.

Studies on the interactions of 6-Chloro-5-methoxy-1H-indole-2,3-dione with biological macromolecules are essential for understanding its mechanism of action:

- Protein Binding Studies: Investigating how this compound binds to proteins can provide insights into its biological effects and therapeutic potential.

- Enzyme Kinetics: Evaluating its role as an enzyme inhibitor could elucidate pathways affected by this compound and its derivatives.

Several compounds share structural similarities with 6-Chloro-5-methoxy-1H-indole-2,3-dione. Here are a few examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Methoxyisatin | Methoxy group at position 5 | Precursor for many indole derivatives |

| 6-Bromo-5-methoxyindole-2,3-dione | Bromine instead of chlorine at position 6 | Different halogen effects on reactivity |

| Isatin | Base structure without substitutions | Foundational compound for many derivatives |

| 6-Methylisatin | Methyl group at position 6 | Alters electronic properties |

The uniqueness of 6-Chloro-5-methoxy-1H-indole-2,3-dione lies in its specific halogen substitution pattern and methoxy group, which collectively influence its reactivity and biological activity compared to other similar compounds.